N-Ethyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-Ethyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with ethyl, difluoro, and dioxaborolan groups
Preparation Methods
The synthesis of N-Ethyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the appropriate benzamide derivative.
Substitution Reaction: The benzamide derivative undergoes a substitution reaction with ethyl and difluoro groups under controlled conditions.
Formation of Dioxaborolan Group:
The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-Ethyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion .
Scientific Research Applications
N-Ethyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use in drug development.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable tool in the synthesis of novel compounds with potential therapeutic and industrial applications .
Mechanism of Action
The mechanism of action of N-Ethyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The dioxaborolan group can form reversible covalent bonds with biological molecules, influencing various biochemical pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in a specific manner .
Comparison with Similar Compounds
N-Ethyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be compared with other similar compounds, such as:
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound shares the dioxaborolan group but lacks the ethyl and difluoro substitutions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a pyridine ring instead of a benzamide core.
The unique combination of ethyl, difluoro, and dioxaborolan groups in this compound provides distinct chemical properties and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C15H20BF2NO3 |
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Molecular Weight |
311.13 g/mol |
IUPAC Name |
N-ethyl-2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C15H20BF2NO3/c1-6-19-13(20)9-7-10(12(18)8-11(9)17)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3,(H,19,20) |
InChI Key |
DJJISMWGPQLBPS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)C(=O)NCC |
Origin of Product |
United States |
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